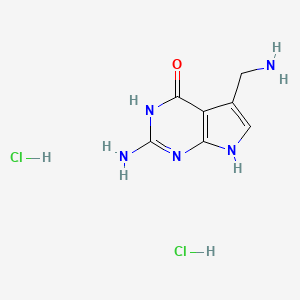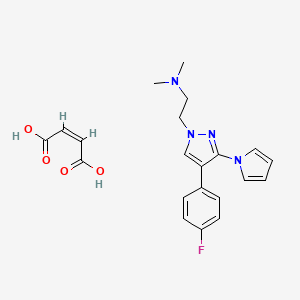
Baclmk
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allosteric Inhibitor of the NS2B-NS3 Protease from Dengue Virus; High Quality Biochemicals for Research Uses
Applications De Recherche Scientifique
Electrochemical Treatment of Benzoic Acid (BA) : Research by Garg and Prasad (2015) explored the degradation of benzoic acid (BA) using an electrocoagulation approach. They optimized the process parameters using response surface methodology, achieving significant removal efficiency of BA (Garg & Prasad, 2015).
Assessment of Protein Biomarkers in Human Plasma : Percy et al. (2015) developed an automated method for quantifying protein markers in human plasma. This method, known as 'BAK-76', includes essential materials and tools for performing biomarker discovery or verification studies (Percy et al., 2015).
Bioaccumulation Factors and Chemical Hazard Assessment : Mackay et al. (2016) investigated bioconcentration factors (BCFs) and bioaccumulation factors (BAFs), particularly for hydrophobic substances in aquatic ecosystems. They discussed the use of biomagnification factors (BMFs) and trophic magnification factors (TMFs) in the context of chemical hazard and risk assessment (Mackay et al., 2016).
Barium Chloride and Muscle Injury : Morton et al. (2019) studied the mechanism of muscle injury caused by BaCl2 (Barium Chloride) in a mouse model. They discovered that BaCl2 induces muscle damage through depolarization of the sarcolemma, leading to Ca2+ overload, transient contraction, proteolysis, and membrane rupture (Morton et al., 2019).
Benzalkonium Chloride (BAK) on Corneal Nerves : Sarkar et al. (2012) investigated the effects of topical application of benzalkonium chloride (BAK) on corneal nerves. They found that BAK-treated corneas exhibited reduced nerve fiber density and aqueous tear production, indicating corneal neurotoxicity (Sarkar et al., 2012).
Benzalkonium Chloride and Antibiotic Resistance : Harrison et al. (2019) studied the effects of benzalkonium chloride (BAC) on antibiotic resistance in a bacterial community. They found that BAC positively selects for bacteria resistant to certain antibiotics, impacting antibiotic resistance profiles in the environment, including in source waters used for drinking water (Harrison et al., 2019).
Propriétés
Numéro CAS |
1473385-06-6 |
|---|---|
Nom du produit |
Baclmk |
Formule moléculaire |
C20H21ClN2O4 |
Poids moléculaire |
388.848 |
Nom IUPAC |
N/'-[(2S)-4-chloro-3-oxobutan-2-yl]-N-(4-phenoxyphenyl)butanediamide |
InChI |
InChI=1S/C20H21ClN2O4/c1-14(18(24)13-21)22-19(25)11-12-20(26)23-15-7-9-17(10-8-15)27-16-5-3-2-4-6-16/h2-10,14H,11-13H2,1H3,(H,22,25)(H,23,26)/t14-/m0/s1 |
Clé InChI |
QTQSZYAKHJWHHZ-AWEZNQCLSA-N |
SMILES |
CC(C(=O)CCl)NC(=O)CCC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2 |
Synonymes |
Biarylchloromethylketone; N-(3-Chloro-1(S)-methyl-2-oxo-propyl)-N/'-(4-phenoxy-phenyl)-succinamide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



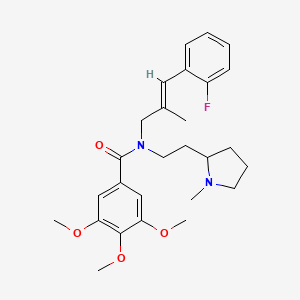
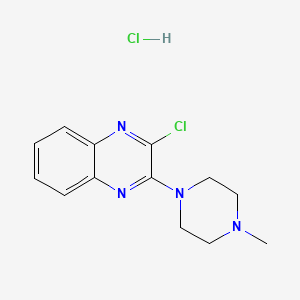
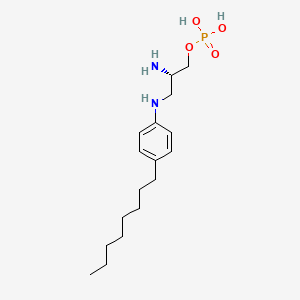
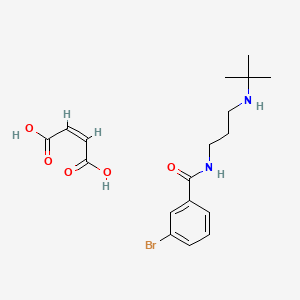
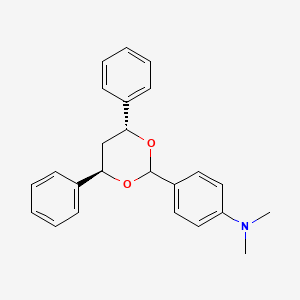
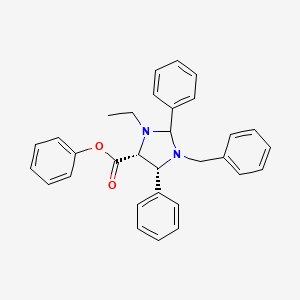
![2-[4-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]-N-(p-tolyl)acetamide](/img/structure/B560437.png)
![(5Z)-5-[(4-methoxyphenyl)methylidene]-2-naphthalen-2-yl-1,3-thiazol-4-one](/img/structure/B560439.png)
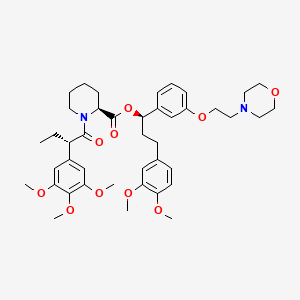
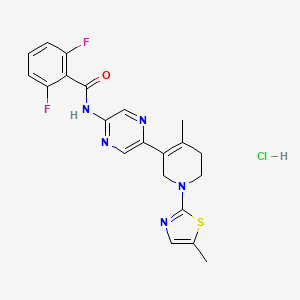
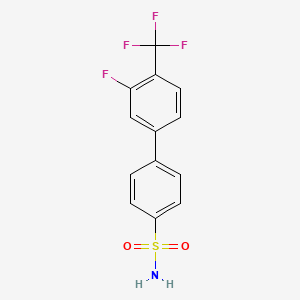
![3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B560448.png)
